2-Naphthylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

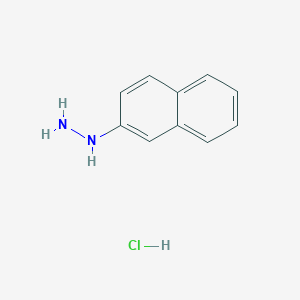

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalen-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOQKRNEPBHINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334201 | |

| Record name | 2-Naphthylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-58-5 | |

| Record name | 2243-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2243-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalen-2-ylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Naphthylhydrazine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-Naphthylhydrazine hydrochloride. The information is intended to support laboratory research and drug development activities.

Core Chemical and Physical Properties

This compound is a white to off-white or pale yellow crystalline powder.[1][2] It is an organic compound characterized by a naphthalene ring attached to a hydrazine group, with a chloride ion associated with the hydrazine moiety.[1] This compound is soluble in water.[1]

| Property | Value |

| CAS Number | 2243-58-5[2] |

| Molecular Formula | C₁₀H₁₁ClN₂[1] |

| Molecular Weight | 194.66 g/mol [2][3] |

| Melting Point | 123 °C[2][4][5] or 211 °C[3] |

| Appearance | White to off-white crystalline powder[1] |

| Odor | Odorless[1] |

| Solubility | Soluble in water[1]; Slightly soluble in DMSO and water[5] |

| Storage | Store in an inert atmosphere at 2-8°C[1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Data:

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| DMSO-d₆ | 7.81 | m | 2H, ArH |

| 7.71 | d (J=7.5 Hz) | 1H, ArH | |

| 7.49-7.19 | m | 4H, ArH |

The above ¹H NMR data was reported for a synthesis product.[6]

Further spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, may be available from various chemical suppliers and databases.[1][7][8] The mass-to-charge ratio (m/z) for the molecule excluding the hydrochloride has been reported as 159.1 ([M-HCl]⁺).[6]

Reactivity and Applications

This compound is a versatile reagent in organic synthesis.[1] It is commonly utilized for the introduction of the naphthyl and hydrazine moieties into various molecules.[1] Key applications include:

-

Synthesis of Heterocyclic Compounds: It serves as a precursor in the synthesis of pyrazoline and pyrimidine derivatives, some of which exhibit antibacterial and antifungal properties.[9]

-

Pharmaceutical and Dye Synthesis: The compound has been investigated for its utility in the production of pharmaceuticals and dyes.[1]

-

Wastewater Treatment: 2-Naphthalenyl hydrazine hydrochloride has been shown to be effective in removing phosphorus and nitrogen from wastewater.[3] The reaction with an ammonium salt produces an imine, which can then react with methylbenzene to form indocyanine.[3]

Experimental Protocols: Synthesis

Two primary synthesis routes for 2-Naphthylhydrazine and its hydrochloride salt have been reported.

Synthesis from 2-Naphthylamine

This method involves the diazotization of 2-naphthylamine followed by reduction.

Materials:

-

2-Naphthylamine

-

Hydrochloric acid (6.0 M)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride (SnCl₂)

-

Water

-

Ether

-

Hexane

Procedure:

-

A solution of sodium nitrite (578 mg, 8.38 mmol) in water (1.2 mL) is slowly added to a hydrochloric acid solution of 2-naphthylamine (800 mg, 5.59 mmol) under water-ice bath cooling over 2 minutes.[6]

-

6.0 M hydrochloric acid (6 mL) is then added to the reaction mixture.[6]

-

The resulting solution is stirred in a water-ice bath for 1 hour.[6]

-

Stannous chloride (3.71 g, 19.56 mmol) is slowly added over 5 minutes.[6]

-

The suspension is stirred in a water-ice bath for an additional 3.5 hours and then filtered.[6]

-

The filter cake is washed sequentially with water at 0 °C (4 x 8 mL), room temperature water (1 x 8 mL), ether at 0 °C (2 x 4 mL), a 1:1 ether/hexane mixture (2 x 4 mL), and finally hexane (2 x 5 mL).[6]

-

The resulting solid is dried to yield the target product.[6] A 63% yield has been reported for this procedure.[6]

One-Step Synthesis from 2-Naphthol

A one-step synthesis method has been patented which avoids the use of the carcinogenic 2-naphthylamine.[10] This process involves refluxing a mixture of 2-naphthol and 85% hydrazine hydrate in the presence of a sodium bisulfite (NaHSO₃) catalyst for 20 hours.[10][11] The free base of 2-naphthylhydrazine can then be treated with concentrated HCl to form the hydrochloride salt.[11]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[3][12]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1][13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][13]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

P330: Rinse mouth.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[13]

-

P501: Dispose of contents/container in accordance with local regulations.[13]

It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[13][14]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Naphthyl hydrazine hydrochloride | CAS 2243-58-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-Naphthylhydrazine HCl | 2243-58-5 | FN38636 | Biosynth [biosynth.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 2243-58-5 [amp.chemicalbook.com]

- 6. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(2243-58-5) 1H NMR [m.chemicalbook.com]

- 8. lehigh.edu [lehigh.edu]

- 9. This compound | 2243-58-5 [chemicalbook.com]

- 10. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Naphthylhydrazine Hydrochloride (CAS: 2243-58-5) for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and multifaceted applications of 2-Naphthylhydrazine hydrochloride, with a focus on its role in the synthesis of bioactive molecules and as a crucial analytical reagent.

Introduction

This compound, with the CAS number 2243-58-5, is a versatile organic compound that serves as a pivotal building block in synthetic organic chemistry and a valuable tool in analytical sciences.[1] Its unique structure, featuring a naphthalene ring system coupled with a hydrazine functional group, makes it a reactive precursor for the synthesis of a diverse range of heterocyclic compounds, including indoles and pyrazolines, many of which exhibit significant biological activities. This guide provides a comprehensive technical overview of its chemical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its relevance in drug discovery, particularly through the lens of the Keap1-Nrf2 signaling pathway.

Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow crystalline powder.[2][3] It is soluble in water.[2] The compound's key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2243-58-5 | [2] |

| Molecular Formula | C₁₀H₁₁ClN₂ (or C₁₀H₁₀N₂·HCl) | [2][4] |

| Molecular Weight | 194.66 g/mol | [2][4] |

| Appearance | White to off-white/pale yellow crystalline powder | [2][3] |

| Melting Point | 211 °C (discrepancy noted, another source states 123°C) | [4] |

| Solubility | Soluble in water | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 2-naphthylamine followed by reduction.

Experimental Protocol: Synthesis from 2-Naphthylamine

Materials:

-

2-Naphthylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Water

-

Ice

-

Ether

-

Hexane

Procedure:

-

Suspend 2-naphthylamine (e.g., 800 mg, 5.59 mmol) in 6.0 M hydrochloric acid (6 mL).

-

Cool the suspension in an ice-water bath.

-

Slowly add a solution of sodium nitrite (578 mg, 8.38 mmol) in water (1.2 mL) to the cooled suspension over 2 minutes.

-

Stir the reaction mixture in the ice-water bath for 1 hour.

-

Slowly add stannous chloride (3.71 g, 19.56 mmol) to the mixture over 5 minutes.

-

Continue stirring the resulting suspension in the ice-water bath for 3.5 hours.

-

Collect the solid product by filtration.

-

Wash the filter cake sequentially with ice-cold water (4 x 8 mL), room temperature water (1 x 8 mL), ice-cold ether (2 x 4 mL), a 1:1 mixture of ether/hexane (2 x 4 mL), and finally with hexane (2 x 5 mL).

-

Dry the solid to yield this compound.

Key Applications and Experimental Protocols

This compound is a valuable reagent in several key areas of chemical synthesis and analysis.

Fischer Indole Synthesis of Benzo[g]indoles

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. This compound is a key precursor for the synthesis of benzo[g]indoles, which are of interest in medicinal chemistry.

Materials:

-

This compound

-

A suitable ketone (e.g., cyclohexanone)

-

An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like ZnCl₂)

-

A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve this compound (1 equivalent) and the ketone (1-1.2 equivalents) in the chosen solvent.

-

Add the acid catalyst. The amount and type of acid will depend on the specific substrates and desired reaction conditions.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired benzo[g]indole derivative.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds with a wide range of reported biological activities, including antimicrobial and anticancer properties. They can be synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

Materials:

-

A chalcone (α,β-unsaturated ketone)

-

This compound

-

A suitable solvent (e.g., ethanol, glacial acetic acid)

-

A catalyst (e.g., a few drops of a strong acid like HCl or a base like NaOH, depending on the specific reaction)

Procedure:

-

Dissolve the chalcone (1 equivalent) in the chosen solvent.

-

Add this compound (1-1.2 equivalents) to the solution.

-

Add the catalyst if required.

-

Heat the reaction mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.[5]

Derivatization of Carbonyl Compounds for HPLC Analysis

Hydrazine derivatives are widely used as derivatizing agents for aldehydes and ketones to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC), particularly with UV or mass spectrometry detectors. The reaction forms stable hydrazones that are more readily detectable.

Materials:

-

Sample containing carbonyl compounds (e.g., environmental water sample, biological extract)

-

This compound solution (in a suitable solvent like acetonitrile)

-

An acidic catalyst (e.g., a small amount of hydrochloric acid or formic acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Sample Preparation: Prepare the sample by dissolving it in a suitable solvent or by extracting the analytes of interest.

-

Derivatization Reaction: To a known volume of the sample, add an excess of the this compound solution and the acid catalyst.

-

Incubation: Allow the reaction to proceed at room temperature or with gentle heating for a specific period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: UV detection at a wavelength where the naphthyl-hydrazone derivative absorbs strongly, or mass spectrometry for higher sensitivity and specificity.

-

Relevance in Drug Development: Targeting the Keap1-Nrf2 Signaling Pathway

A significant application of this compound in drug discovery lies in its use as a precursor for benzo[g]indole derivatives that have been identified as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction.[2][4] The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.

Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.

By inhibiting the interaction between Keap1 and Nrf2, benzo[g]indole derivatives can mimic the cellular response to oxidative stress, leading to the upregulation of these protective genes. This mechanism is a promising therapeutic strategy for a range of diseases characterized by oxidative stress, including neurodegenerative diseases, inflammatory conditions, and cancer.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Naphthylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthylhydrazine hydrochloride, a versatile reagent in organic synthesis. The document details its chemical properties, provides experimental protocols for its use in key synthetic transformations, and outlines the known biological significance of its derivatives.

Core Compound Data

This compound is a commercially available aromatic hydrazine salt. It serves as a crucial building block for the synthesis of a variety of heterocyclic compounds, some of which exhibit notable biological activities.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1][2] |

| Molecular Weight | 194.66 g/mol | [1][2] |

| Alternate Formula | C₁₀H₁₀N₂·HCl | |

| CAS Number | 2243-58-5 | |

| Appearance | White to off-white or pale yellow crystalline powder | [3][4] |

| Melting Point | 211-215 °C | |

| Solubility | Soluble in water | [3] |

Synthesis and Experimental Protocols

This compound is a valuable precursor in several important organic reactions, including the synthesis of pyrazolines, pyrimidines, and indoles.

Synthesis of 2-Naphthylhydrazine

A common laboratory-scale synthesis of the free base, 2-naphthylhydrazine, involves the reaction of 2-naphthol with hydrazine hydrate. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

Protocol: One-step synthesis of 2-Naphthylhydrazine from 2-Naphthol [5]

-

In a three-necked flask equipped with a stirrer and a reflux condenser, combine 2-naphthol (e.g., 30 g) and 85% hydrazine hydrate (e.g., 50 g).

-

Heat the mixture to reflux and maintain for approximately 20 hours.

-

While still hot, carefully pour the reaction mixture into ice water (e.g., 80 mL).

-

A precipitate of 2-naphthylhydrazine will form.

-

Collect the solid product by filtration and dry thoroughly.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with concentrated hydrochloric acid.

Applications in Heterocyclic Synthesis

1. Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7]

General Protocol:

-

Dissolve this compound in a suitable acidic solvent, such as glacial acetic acid.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude indole product.

-

The product can be purified by filtration, washing, and recrystallization.

Caption: Workflow for the Fischer Indole Synthesis.

2. Synthesis of Pyrazoline Derivatives

Pyrazolines can be synthesized by the reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.

General Protocol for Pyrazoline Synthesis: [8][9][10]

-

Synthesize the required chalcone, typically through a Claisen-Schmidt condensation of an appropriate aromatic aldehyde and acetophenone derivative.

-

In a round-bottom flask, dissolve the chalcone and an equimolar amount of this compound in a suitable solvent, such as ethanol or acetic acid.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and pour it into crushed ice.

-

The precipitated pyrazoline derivative is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: General workflow for the synthesis of pyrazoline derivatives.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine and pyrazoline scaffolds, readily accessible from this starting material, are present in numerous compounds with therapeutic potential.

Derivatives of 2-Naphthylhydrazine have been investigated for a range of bioactivities, including:

-

Antimicrobial and Antifungal Activity: Pyrazoline and pyrimidine derivatives have shown promise as antibacterial and antifungal agents.

-

Anti-inflammatory Properties: Certain pyrazoline derivatives exhibit anti-inflammatory effects.

-

Anticancer Potential: The pyrimidine nucleus is a core structure in many anticancer drugs, and novel derivatives are continually being explored for their efficacy against various cancer cell lines.

Sigma Receptor Ligands:

Of particular note, hydrazine derivatives are used in the synthesis of ligands for sigma (σ) receptors. Sigma receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer. While a direct signaling pathway for this compound is not established, its role as a precursor for sigma receptor ligands is an active area of research. The general principle involves the synthesis of novel compounds that can bind to and modulate the activity of these receptors, thereby influencing downstream signaling cascades.

Caption: Putative role of this compound derivatives in sigma receptor signaling.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. irjmets.com [irjmets.com]

- 4. benchchem.com [benchchem.com]

- 5. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Synthesis of 2-Naphthylhydrazine Hydrochloride from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-naphthylhydrazine hydrochloride, a valuable intermediate in organic synthesis, starting from the readily available precursor, 2-naphthol. The synthesis involves a two-step process: the Bucherer reaction to convert 2-naphthol to 2-naphthylamine, followed by the diazotization of 2-naphthylamine and subsequent reduction to the final product.

This document offers detailed experimental protocols, quantitative data, and safety considerations, particularly concerning the handling of the carcinogenic intermediate, 2-naphthylamine.

Synthesis Overview

The overall synthesis pathway is depicted below:

Step 1: Synthesis of 2-Naphthylamine via the Bucherer Reaction

The first step involves the conversion of 2-naphthol to 2-naphthylamine using the Bucherer reaction. This reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[1]

Experimental Protocol

A detailed protocol for the Bucherer reaction is as follows:

-

In a suitable autoclave equipped with a stirrer, combine 144 g of 2-naphthol and 600 g of ammonium sulfite.

-

Add 125 g of 20% ammonia solution to the mixture.

-

Heat the mixture to an internal temperature of 150°C for 8 hours, maintaining a pressure of approximately 6 atm. Note: Ensure that brass gauges are not used.

-

After cooling, the resulting cake of 2-naphthylamine is broken up and thoroughly washed with water on a filter.

-

For purification, dissolve the crude product in 1.5 L of water containing 110 g of hydrochloric acid and filter the solution.

-

To the filtrate, add approximately 400 g of a saturated sodium sulfate solution to precipitate the 2-naphthylamine sulfate.

-

Filter the precipitate and wash it with water.

-

To obtain the free base, create a thin paste of the 2-naphthylamine sulfate and heat it to 80°C with stirring.

-

Add sodium hydroxide solution until the mixture is alkaline to phenolphthalein.

-

Filter the resulting 2-naphthylamine, wash it with water, and dry at 80°C.[2]

An alternative method under microwave irradiation has also been reported to produce 2-naphthylamine with a high yield.[3]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 85-95% | [2] |

| Yield (Microwave) | 93% | [3] |

| Melting Point | 111-113 °C | [4] |

| Boiling Point | 306 °C | [4] |

Safety Precautions for Handling 2-Naphthylamine

2-Naphthylamine is a known human carcinogen and must be handled with extreme caution in a regulated area. [5][6]

-

Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a closed system.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.[5][7] In case of powder, a face shield and respiratory protection should be used.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Do not eat, smoke, or drink in the handling area.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, light-sensitive container.[7]

-

Disposal: Dispose of waste according to local regulations. Do not let the chemical enter the environment.[8][9]

Step 2: Synthesis of this compound

The second step involves the diazotization of 2-naphthylamine followed by reduction to form this compound.

Experimental Protocol

The following protocol details the conversion of 2-naphthylamine to this compound:

-

Prepare a suspension of 2-naphthylamine (800 mg, 5.59 mmol) in 6.0 M hydrochloric acid (6 mL) in a flask cooled in an ice-water bath.

-

Slowly add a solution of sodium nitrite (578 mg, 8.38 mmol) in water (1.2 mL) to the suspension over 2 minutes.

-

Stir the resulting solution in the ice-water bath for 1 hour to form the diazonium salt.

-

Slowly add stannous chloride (3.71 g, 19.56 mmol) to the solution over 5 minutes.

-

Continue stirring the resulting suspension in the ice-water bath for 3.5 hours.

-

Filter the precipitate and wash it sequentially with ice-cold water (4 x 8 mL), room temperature water (1 x 8 mL), ice-cold ether (2 x 4 mL), a 1:1 mixture of ether/hexane (2 x 4 mL), and hexane (2 x 5 mL).

-

Dry the solid to obtain this compound.[10]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 63% | [10] |

| Appearance | Milky white solid | [10] |

| ¹H NMR (DMSO-d6, 250 MHz, δ) | 7.81 (m, 2H, ArH), 7.71 (d, J=7.5 Hz, 1H, ArH), 7.49-7.19 (m, 4H, ArH) | [10] |

| MS-EI+ m/z | 159.1 ([M-HCl]⁺) | [10] |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound from 2-naphthylamine.

References

- 1. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 9. echemi.com [echemi.com]

- 10. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Arylhydrazines: Clarifying the Bucherer Reaction and Outlining Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the synthesis of arylhydrazines, a critical class of intermediates in pharmaceutical and chemical industries. A common point of confusion, the "Bucherer reaction," is often mistakenly associated with arylhydrazine synthesis. This document first clarifies the distinct mechanisms of the true Bucherer and Bucherer-Bergs reactions. It then provides a comprehensive overview of the primary, validated methodologies for synthesizing arylhydrazines, complete with reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their work.

Deconstructing the "Bucherer" Nomenclature: Two Distinct Reactions

The Bucherer name is associated with two important named reactions in organic chemistry. However, neither of these reactions directly produces arylhydrazines. Understanding their actual transformations is crucial for clarity.

The Bucherer Reaction: Amination of Naphthols

The Bucherer reaction is the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and an aqueous sulfite or bisulfite.[1][2] This reaction is particularly useful for the synthesis of aminonaphthalenesulfonic acids, which are valuable dye precursors.[1] The reaction proceeds via a nucleophilic addition-elimination mechanism.

The mechanism begins with the protonation of the naphthol ring, followed by the addition of a bisulfite ion to form a more stable tetralone sulfonic acid intermediate.[3][4] This intermediate then undergoes nucleophilic attack by ammonia or an amine, followed by dehydration and subsequent elimination of the bisulfite group to yield the corresponding naphthylamine.[3][4]

References

Navigating the Solubility of 2-Naphthylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 2-Naphthylhydrazine hydrochloride (CAS No. 2243-58-5), a key reagent in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling existing qualitative information and providing detailed experimental protocols for its determination. This approach equips researchers with the necessary tools to assess solubility in their specific solvent systems, a critical parameter for reaction optimization, purification, and formulation.

Introduction to this compound

This compound is a white to off-white crystalline powder widely utilized in organic synthesis.[1] Its molecular structure, featuring a naphthalene ring attached to a hydrazine group as a hydrochloride salt, influences its solubility characteristics. It serves as a versatile precursor for the synthesis of various heterocyclic compounds, dyes, and potential pharmaceutical agents.[1] Understanding its behavior in different solvents is fundamental to its effective application in the laboratory.

Solubility Profile of this compound

A thorough review of available data indicates a scarcity of precise quantitative solubility values for this compound. The information that is available is primarily qualitative. This data is summarized in the table below. For comparison, information on the free base, 2-Naphthylhydrazine, is also included where available.

| Solvent | Solvent Class | Quantitative Solubility | Qualitative Solubility | Source |

| This compound | ||||

| Water | Protic | Data not available | Soluble[1], Slightly Soluble[2] | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Slightly Soluble | [2] |

| 2-Naphthylhydrazine (Free Base) | ||||

| Water | Protic | Data not available | Less Soluble | [3] |

| Organic Solvents | Various | Data not available | Moderately Soluble | [3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of this compound in a solvent of interest. This method is considered the gold standard for its reliability and reproducibility.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

A suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution has reached a steady state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Quantification: Accurately weigh or dilute the filtered solution to a concentration within the linear range of the analytical instrument. Analyze the sample to determine the concentration of this compound.

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in units such as mg/mL or g/100 mL.

3. Considerations:

-

Purity: The purity of both the compound and the solvent is critical for accurate solubility measurements.

-

Temperature Control: Solubility is highly dependent on temperature; therefore, maintaining a constant and accurately recorded temperature throughout the experiment is essential.

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.

Visualizing Experimental and Logical Workflows

To aid in the practical application of this data, the following diagrams illustrate the experimental workflow for solubility determination and a logical framework for classifying solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical flow for classifying compound solubility based on experimental data.

References

Proper storage and handling of 2-Naphthylhydrazine hydrochloride

An In-depth Technical Guide to the Proper Storage and Handling of 2-Naphthylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of this compound (CAS No. 2243-58-5). Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a synthetic organic compound utilized as a reagent in various chemical syntheses, including the preparation of dyes and pharmaceuticals.[1] It appears as a white to off-white or pale yellow crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2243-58-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |

| Molecular Weight | 194.66 g/mol | [2][3][4] |

| Appearance | White to off-white/pale yellow crystalline powder | [1][2] |

| Melting Point | 123°C or 211°C (discrepancy in reported values) | [2][5] |

| Boiling Point | 362.9°C at 760 mmHg (predicted for free base) | [6] |

| Solubility | Soluble in water, slightly soluble in DMSO | [1] |

| pKa | 5.66 ± 0.70 (predicted for free base) | [7] |

Storage and Stability

Proper storage is crucial to maintain the stability and purity of this compound.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place at a temperature between 2°C and 8°C.[1][3][8]

-

Atmosphere: For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][8]

-

Light: Store in a dark place, as prolonged exposure to light may degrade the compound.

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6] Hydrazine derivatives can react vigorously with such substances.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as harmful and an irritant. It is also considered a potential carcinogen, a common hazard associated with hydrazine derivatives.[7][8][9] Therefore, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[8]

-

Ensure a safety shower and eyewash station are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).[7][8]

-

Skin and Body Protection: A lab coat must be worn. Ensure that skin is not exposed.[7][8]

-

Respiratory Protection: For situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is required.[8]

Hygiene Practices:

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Wash hands thoroughly after handling the compound.[8]

-

Contaminated clothing should be removed and laundered before reuse.[8]

Experimental Protocols

The following is a generalized workflow for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and incorporated into a lab-specific Standard Operating Procedure (SOP).

Experimental Workflow for Handling this compound

Caption: A generalized workflow for the safe handling of this compound.

Hazard Mitigation and Emergency Procedures

Understanding the potential hazards and having a clear emergency plan is crucial.

Hazard Mitigation Strategies

Caption: Logical relationship between potential hazards and their corresponding mitigation strategies.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]

Spill and Waste Disposal:

-

Spills: In case of a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

-

Waste Disposal: Dispose of waste in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

Potential Biological Signaling Pathways

While the specific signaling pathways affected by this compound are not well-documented, research on related hydrazine compounds in the context of cancer suggests potential mechanisms of action. For instance, hydrazine sulfate has been proposed to inhibit gluconeogenesis and the activity of tumor necrosis factor-alpha (TNF-α). Other hydrazine derivatives, like hydralazine, have been shown to inhibit DNA methyltransferase 1 (DNMT1).[10]

The following diagram illustrates a generalized, hypothetical signaling pathway that could be influenced by a hydrazine-containing compound, based on the known effects of related molecules.

Hypothesized Signaling Pathway Inhibition by Hydrazine Derivatives

References

- 1. This compound | 2243-58-5 [amp.chemicalbook.com]

- 2. 2-Naphthylhydrazine HCl | 2243-58-5 | FN38636 | Biosynth [biosynth.com]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Naphthyl hydrazine hydrochloride | CAS 2243-58-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 9. benchchem.com [benchchem.com]

- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

2-Naphthylhydrazine Hydrochloride: A Comprehensive Technical Guide to Safety Precautions and Potential Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety precautions and potential hazards associated with 2-Naphthylhydrazine hydrochloride (CAS No. 2243-58-5). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document outlines its chemical and physical properties, toxicological data, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a white to off-white or pale yellow crystalline powder.[1] It is soluble in water.[1] While it does not have a distinct odor, caution should be exercised as it is harmful if swallowed, inhaled, or comes into contact with skin.[1]

| Property | Value | Reference |

| CAS Number | 2243-58-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |

| Molecular Weight | 194.66 g/mol | |

| Appearance | White to off-white/pale yellow crystalline powder | [1] |

| Melting Point | 211 °C (decomposes) | |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2°C - 8°C in an inert atmosphere | [1] |

Potential Hazards and Toxicological Information

This compound is classified as a hazardous substance. The primary hazards include acute toxicity if swallowed, and it is known to cause serious eye irritation.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Eye irritation | Category 2 | H319: Causes serious eye irritation |

Toxicological Data:

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 262 mg/kg (for Hydrazine hydrate) | |

| LC50 | Rat (male) | Inhalation | 0.76 mg/l, 4 h (for Hydrazine hydrate) |

Routes of Exposure and Health Effects:

-

Ingestion: Harmful if swallowed.[1] Ingestion may cause severe burns of the mouth and throat.

-

Inhalation: May be harmful if inhaled.[1] It can be corrosive to the respiratory tract.

-

Skin Contact: May be harmful if it comes into contact with skin.[1] It can cause severe skin burns and may lead to an allergic skin reaction.

-

Eye Contact: Causes serious eye irritation and can lead to severe eye damage, with a risk of blindness.

Carcinogenicity: Hydrazine and its derivatives are considered potential carcinogens. Therefore, this compound should be handled as a potential carcinogen, and exposure should be minimized.[2]

Safe Handling and Storage

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Immediately remove and launder any contaminated clothing.

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, wear a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage is at 2-8°C under an inert atmosphere.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

First Aid Measures:

-

If Swallowed: Call a poison control center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.

-

If Inhaled: Move the person to fresh air. Call a physician immediately. If breathing has stopped, provide artificial respiration.

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

Spill Response:

A minor spill of this compound should be handled with extreme caution, following the workflow below. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for handling a minor chemical spill.

Experimental Protocols

Synthesis of this compound:

The following is a summarized protocol for the synthesis of this compound. It is imperative that this procedure is carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: Synthesis workflow for this compound.

Chemical Incompatibilities and Decomposition

Incompatible Materials:

-

Strong oxidizing agents: Can cause vigorous reactions.

-

Acids and Bases: May react exothermically.

-

Metals: Some metals may catalyze decomposition.

Hazardous Decomposition Products:

Thermal decomposition of this compound can release toxic and irritating gases and vapors, including:

-

Nitrogen oxides (NOx)

-

Hydrogen chloride gas (HCl)

-

Carbon oxides (CO, CO₂)

Decomposition is more likely to occur at elevated temperatures, especially near its melting point.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS for the most current and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to the Fischer Indole Synthesis of Benzo[g]indoles Using 2-Naphthylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis utilizing 2-Naphthylhydrazine hydrochloride as a key precursor for the generation of benzo[g]indoles. This class of compounds holds significant interest in medicinal chemistry, particularly as modulators of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the underlying chemical and biological mechanisms.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Hermann Emil Fischer in 1883, remains a robust and versatile method for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] The use of substituted arylhydrazines, such as this compound, provides a direct route to linearly fused polycyclic indole systems like benzo[g]indoles.

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: Reaction of the arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.

-

Tautomerization: The arylhydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine intermediate cyclizes and, following the elimination of ammonia and a proton, aromatizes to yield the stable indole ring system.[1][2]

Synthesis of Benzo[g]indoles from this compound

The reaction of this compound with various ketones and α-ketoesters serves as a direct and efficient method for the synthesis of a range of substituted benzo[g]indoles. The choice of catalyst, solvent, and reaction conditions (conventional heating or microwave irradiation) can significantly influence the reaction efficiency and yield.

Experimental Protocols

Detailed methodologies for the synthesis of representative benzo[g]indole derivatives are provided below.

Protocol 1: Conventional Synthesis of Ethyl 1H-benzo[g]indole-2-carboxylate using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of a key benzo[g]indole intermediate.

-

Reactants:

-

This compound

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

-

Procedure:

-

A mixture of this compound (1.0 eq) and ethyl pyruvate (1.1 eq) is heated in polyphosphoric acid (PPA) at 90-100°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure ethyl 1H-benzo[g]indole-2-carboxylate.

-

Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethyl-1H-benzo[g]indole

Microwave irradiation offers a significant acceleration of the Fischer indole synthesis, often leading to higher yields and cleaner reactions in shorter timeframes.[4]

-

Reactants:

-

This compound

-

Butan-2-one

-

p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)

-

Ethanol (solvent)

-

-

Procedure:

-

In a microwave process vial, this compound (1.0 eq), butan-2-one (1.2 eq), and a catalytic amount of p-TSA or ZnCl₂ are suspended in ethanol.

-

The vial is sealed and placed in a microwave reactor.

-

The mixture is irradiated at a set temperature (e.g., 150°C) for a short duration (e.g., 10-20 minutes).[5]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 2,3-dimethyl-1H-benzo[g]indole.

-

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of benzo[g]indole derivatives.

| Precursor | Carbonyl Compound | Catalyst | Solvent | Method | Time | Yield (%) | Reference |

| 2-Naphthylhydrazine HCl | Ethyl Pyruvate | PPA | Neat | Conventional | 2-4 h | ~60-70 | General Protocol |

| 2-Naphthylhydrazine HCl | Butan-2-one | p-TSA | Ethanol | Microwave | 15 min | >85 | [5] |

| 2-Naphthylhydrazine HCl | Cyclohexanone | ZnCl₂ | Acetic Acid | Conventional | 3 h | ~75 | General Protocol |

Table 1: Reaction Conditions and Yields for the Synthesis of Benzo[g]indoles.

| Compound | Formula | MW | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Ethyl 1H-benzo[g]indole-2-carboxylate | C₁₅H₁₃NO₂ | 239.27 | 9.01 (br s, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.1 Hz, 1H), 7.55-7.40 (m, 3H), 7.30 (s, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H) | 162.5, 136.1, 131.8, 129.5, 128.4, 126.3, 125.1, 124.2, 122.8, 121.0, 120.5, 101.9, 61.4, 14.6 |

| 2,3-Dimethyl-1H-benzo[g]indole | C₁₄H₁₃N | 195.26 | 8.20 (br s, 1H), 7.98 (d, J=8.2 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.40-7.25 (m, 3H), 2.45 (s, 3H), 2.30 (s, 3H) | 134.8, 132.5, 128.9, 128.1, 124.5, 123.8, 122.1, 120.4, 119.8, 110.2, 108.7, 12.1, 8.6 |

Table 2: Spectroscopic Data for Representative Benzo[g]indoles. (Note: Data are representative and may vary slightly based on specific experimental conditions and instrumentation.)

Visualization of Reaction and Biological Pathways

Fischer Indole Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of benzo[g]indoles via the Fischer indole synthesis.

Keap1-Nrf2 Signaling Pathway and Inhibition by Benzo[g]indoles

Benzo[g]indole derivatives have been identified as potent non-covalent inhibitors of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][6] This interaction is a key regulatory mechanism in the cellular response to oxidative stress.

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[7][8] In the presence of oxidative stress or inhibitors like benzo[g]indoles, the Keap1-Nrf2 interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective enzymes.[9]

The following diagram illustrates this signaling pathway and the mechanism of inhibition by benzo[g]indoles.

Conclusion

The Fischer indole synthesis remains a highly relevant and powerful tool for the construction of complex heterocyclic systems. The use of this compound as a precursor provides an efficient route to benzo[g]indoles, a class of molecules with demonstrated potential in drug discovery, particularly as inhibitors of the Keap1-Nrf2 protein-protein interaction. The methodologies outlined in this guide, including both conventional and microwave-assisted protocols, offer researchers versatile options for the synthesis and exploration of these promising compounds. Further investigation into the structure-activity relationships of novel benzo[g]indole derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 8. msjonline.org [msjonline.org]

- 9. mdpi.com [mdpi.com]

The Pivotal Role of 2-Naphthylhydrazine Hydrochloride in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse synthons employed in their construction, 2-Naphthylhydrazine hydrochloride emerges as a critical building block, enabling access to a variety of privileged scaffolds. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of key heterocyclic systems, with a particular focus on indoles (specifically benzo[g]indoles), pyrazoles, and triazoles. This document details the fundamental reaction mechanisms, provides robust experimental protocols for key transformations, and presents quantitative data in a clear, comparative format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel heterocyclic entities for drug discovery and development.

Introduction

This compound (C₁₀H₁₁ClN₂) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the naphthyl moiety into heterocyclic frameworks.[1] Its hydrochloride salt form enhances stability and solubility, making it a convenient starting material for a range of chemical transformations. The naphthalene ring system is a common feature in many biologically active molecules, and its incorporation can significantly influence the pharmacological properties of a compound. This guide will delve into the synthetic utility of this compound in constructing three major classes of heterocyclic compounds: indoles, pyrazoles, and triazoles.

Synthesis of Indole Derivatives: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2] When this compound is employed, this reaction leads to the formation of benzo[g]indoles, a class of compounds with interesting biological activities.[3]

Reaction Mechanism

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding 2-naphthylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[4][4]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.[2]

-

Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.

Quantitative Data for Benzo[g]indole Synthesis

| Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isopropyl methyl ketone | Acetic acid/HCl | Acetic acid | Reflux | 30 | [5] |

| 2-Methylcyclohexanone | Acetic acid | Acetic acid | Reflux | High | [5] |

Detailed Experimental Protocol: Synthesis of 2,3,3-trimethyl-5-nitro-benzo[g]indole

This protocol is adapted from the synthesis of similar indole derivatives.[5]

Materials:

-

p-Nitrophenylhydrazine hydrochloride (can be conceptually replaced with this compound for benzo[g]indole synthesis)

-

Isopropyl methyl ketone

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (1 M solution)

-

Chloroform

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of this compound (1.89 mmol) in a binary mixture of glacial acetic acid (3 g) and concentrated hydrochloric acid, add isopropyl methyl ketone (1.89 mmol).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a 1 M solution of sodium hydroxide.

-

Dilute the mixture with water (100 mL) and extract the product with chloroform (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the pure benzo[g]indole derivative.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. This compound serves as a key precursor for the synthesis of N-naphthyl substituted pyrazoles, typically through condensation with 1,3-dicarbonyl compounds or their equivalents.[6]

General Reaction Pathway

The most common route to pyrazoles involves the condensation of a hydrazine with a β-dicarbonyl compound. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

Quantitative Data for Naphthyl-Substituted Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-Pentanedione | DMF | 85 | 70 | [1] |

| Ethyl benzoylacetate | 1-Propanol | 100 | Good | [7] |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | N/A | N/A | 74-77 | [6] |

Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole

This protocol is based on a general procedure for the synthesis of N-substituted pyrazoles.[1]

Materials:

-

2-Naphthylamine (can be conceptually derived from 2-Naphthylhydrazine)

-

2,4-Pentanedione

-

O-(4-nitrobenzoyl)hydroxylamine

-

Dimethylformamide (DMF)

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a reaction vessel, combine 2-naphthylamine (1.00 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) in DMF (5.0 mL).

-

Heat the reaction mixture at 85 °C for 1.5 hours.

-

After cooling, perform an appropriate aqueous workup.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrazole.

Synthesis of Triazole Derivatives

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles. While direct, high-yield methods for the synthesis of naphthyl-substituted triazoles from this compound are less commonly reported than for indoles and pyrazoles, general synthetic strategies for 1,2,4-triazoles can be adapted. These methods often involve the reaction of hydrazines or their derivatives with compounds containing a C-N single bond and a C=N or C≡N triple bond.

General Synthetic Approaches

Several methods can be employed for the synthesis of 1,2,4-triazoles, including:

-

Reaction of Hydrazines with Formamide or its Derivatives: This is a common method for the synthesis of the 1,2,4-triazole ring.

-

Reaction of Hydrazides with Amidines or Imidates.

-

Cycloaddition Reactions: 1,3-Dipolar cycloaddition reactions can also be utilized.

Quantitative Data for Triazole Synthesis (General)

| Hydrazine Derivative | Reagent | Conditions | Yield (%) | Reference |

| Hydrazine hydrochloride salts | Amidine reagents | Mild | Good | [8] |

| Hydrazines | Formamide | Microwave | Good |

Conceptual Experimental Protocol: Synthesis of a Naphthyl-Substituted 1,2,4-Triazole

This is a conceptual protocol based on general methods for triazole synthesis.

Materials:

-

This compound

-

Formamide

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound and an excess of formamide.

-

Seal the vessel and subject it to microwave irradiation at a suitable temperature and for a duration determined by reaction monitoring (e.g., by TLC).

-

After the reaction is complete, cool the vessel and pour the contents into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure naphthyl-substituted 1,2,4-triazole.

Conclusion

This compound is a valuable and versatile reagent in heterocyclic synthesis. Its utility in the Fischer indole synthesis provides a direct route to the medicinally relevant benzo[g]indole scaffold. Furthermore, its condensation with 1,3-dicarbonyl compounds offers an efficient pathway to N-naphthyl pyrazoles. While its application in triazole synthesis is less direct, established methods can be adapted to incorporate the naphthyl moiety. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this compound in the development of novel heterocyclic compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity in multicomponent reactions and with a broader range of substrates will undoubtedly continue to expand its role as a key building block in modern organic synthesis.

References

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2-naphthylsulfonyl)pyrazole-C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Reaction of 2-Naphthylhydrazine Hydrochloride with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 2-naphthylhydrazine hydrochloride with aldehydes and ketones is a cornerstone of synthetic organic chemistry, providing access to a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide elucidates the core principles of these reactions, focusing on the formation of 2-naphthylhydrazones and their subsequent transformation into valuable indole derivatives via the Fischer indole synthesis. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to serve as a comprehensive resource for professionals in research and drug development. The therapeutic applications of the resulting molecular scaffolds are also discussed, highlighting their importance in the ongoing quest for novel therapeutic agents.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity with carbonyl compounds.[1] This reactivity gives rise to two principal classes of products: 2-naphthylhydrazones and, through a subsequent acid-catalyzed cyclization, benzo[g]indoles. Both of these molecular frameworks are prevalent in a multitude of biologically active molecules, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For drug development professionals, the strategic functionalization of the naphthalene ring and the carbonyl precursor allows for the generation of extensive compound libraries. These libraries can then be screened for specific biological targets, making the reaction of this compound with aldehydes and ketones a powerful tool in medicinal chemistry. This guide will provide a thorough examination of these reactions, from fundamental mechanisms to practical experimental procedures and their relevance in the pharmaceutical landscape.

Core Reaction Pathways

The interaction of this compound with aldehydes and ketones proceeds via two major pathways:

-

Hydrazone Formation: A condensation reaction that forms a C=N bond, yielding a 2-naphthylhydrazone.

-

Fischer Indole Synthesis: An acid-catalyzed intramolecular cyclization of the initially formed hydrazone to produce a benzo[g]indole derivative.

Hydrazone Formation

The initial step in the reaction of this compound with an aldehyde or ketone is the formation of a 2-naphthylhydrazone. This reaction is a classic acid-catalyzed nucleophilic addition-elimination at the carbonyl carbon. The hydrochloride salt of 2-naphthylhydrazine provides the acidic medium necessary to activate the carbonyl group towards nucleophilic attack by the hydrazine.

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the 2-naphthylhydrazine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable hydrazone product.

The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and widely used method for the preparation of indoles.[2] When the initially formed 2-naphthylhydrazone is heated in the presence of an acid catalyst, it undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield a benzo[g]indole.[2]

The mechanism is initiated by the tautomerization of the hydrazone to its enamine form. Protonation of the enamine is followed by a[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent rearomatization, cyclization, and elimination of ammonia lead to the final indole product. A variety of Brønsted and Lewis acids can be used to catalyze this transformation.[2]

Quantitative Data on Hydrazone and Indole Synthesis

The following tables summarize representative quantitative data for the reaction of this compound and analogous arylhydrazines with various aldehydes and ketones.

Table 1: Synthesis of 2-Naphthylhydrazones

| Entry | Carbonyl Compound | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethanol | Acetic Acid (cat.) | 3 | Reflux | 80-85 | Analogous Reaction |

| 2 | 4-Methoxybenzaldehyde | Ethanol | Acetic Acid (cat.) | 3 | Reflux | 80-85 | Analogous Reaction |

| 3 | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid (cat.) | 2 | Reflux | ~90 | Analogous Reaction |

| 4 | Acetone | Methanol | - | 2.5 | Reflux | - | General Procedure |

| 5 | Cyclohexanone | Ethanol | - | - | RT | High | General Procedure |

Note: Data for entries 1-3 are based on analogous reactions with other hydrazides and provide an expected range.

Table 2: Fischer Indole Synthesis from Arylhydrazines and Ketones

| Entry | Hydrazine | Ketone | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylhydrazine | Acetone | Acetic Acid | Acetic Acid | - | Reflux | - | General Procedure |

| 2 | Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | 0.5 | Reflux | 50 | [4] |

| 3 | p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | 2.25 | Reflux | High | [4] |

| 4 | Phenylhydrazine | Methyl isopropyl ketone | Water | NaHSO₄ | 3 | 90-100 | 91.6 | Patent Data |

| 5 | Phenylhydrazine | Methyl ethyl ketone | Water | H₂SO₄ | 3 | 95-100 | 93 | Patent Data |

Detailed Experimental Protocols